Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable amine with a cyano-containing precursor under controlled conditions. One common method involves the use of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate as a starting material, which is then reacted with a cyanating agent to introduce the cyano group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The spiro structure also contributes to its unique binding properties, potentially leading to selective inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate: Similar in structure but lacks the cyano group, affecting its reactivity and applications.
Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate:
6-Boc-2-oxa-6-azaspiro[3.5]nonane: Another spiro compound with an oxygen atom in the ring, which alters its chemical behavior and uses.
Uniqueness
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate is unique due to the presence of both the cyano group and the spiro structure. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Biological Activity
Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1374658-96-4) is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
The molecular formula of this compound is C14H22N2O2 with a molar mass of approximately 250.34 g/mol. The compound features a unique spirocyclic structure that contributes to its biological properties.
Research indicates that compounds similar to this compound can modulate the activity of chemokine receptors, particularly CCR3 and CCR5. These receptors are involved in various physiological processes, including immune response and inflammation, making them critical targets for therapeutic intervention in diseases such as HIV/AIDS and other inflammatory conditions .
Therapeutic Applications
- HIV/AIDS Treatment : The modulation of CCR3 and CCR5 by derivatives of this compound suggests potential applications in the treatment of HIV infection. By blocking these receptors, the compound may inhibit viral entry into host cells, thus offering a therapeutic strategy for managing HIV/AIDS .
- Anti-inflammatory Effects : The ability to regulate chemokine receptors also implies that this compound could be beneficial in treating inflammatory diseases. By controlling the recruitment of immune cells to sites of inflammation, it may help reduce tissue damage and improve patient outcomes .
Synthesis and Derivatives
The synthesis of this compound has been explored extensively, with methods focusing on ease of production and yield optimization. These synthetic routes often involve starting materials that are readily available and reactions that can be easily controlled .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibition of chemokine receptor activity at low micromolar concentrations. For example, one study reported an IC50 value of approximately 12 µM for a related azaspiro compound in inhibiting CCR5 activity, highlighting the potential efficacy of these compounds in therapeutic applications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-6-4-5-14(10-16)7-11(8-14)9-15/h11H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUYJUWHTHCCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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